![molecular formula C16H19FN4O B6437800 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine CAS No. 2548996-20-7](/img/structure/B6437800.png)
4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine
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Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine and pyrimidine rings, followed by the attachment of the various substituents . This could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of the compound would be influenced by the pyrrolidine and pyrimidine rings, as well as the various substituents. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown . It is known that fluoropyrimidinones, a class of compounds to which this molecule belongs, have been investigated for their potential as antitumor agents.
Mode of Action
The exact mode of action of this compound remains unknown due to the lack of specific research. It is suggested that the mechanism of action of fluoropyrimidinones might involve targeting specific enzymes or dna replication processes in cancer cells.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown due to the lack of specific research
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . The compound’s predicted density is 1550±006 g/cm3, and its boiling point is predicted to be 3460±370 °C . These properties could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . It is suggested that fluoropyrimidinones might have potential as antitumor agents.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s predicted vapor pressure is 0-0Pa at 20-25℃, suggesting that it might be stable under these conditions .
properties
IUPAC Name |
4-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-5,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-11-12(2)19-10-20-16(11)21-6-5-13(8-21)9-22-15-4-3-14(17)7-18-15/h3-4,7,10,13H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVVZZHQTWGHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(C2)COC3=NC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine |
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